2-chloro-1-(2-methyl-1H-indol-3-yl)propan-1-one
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Overview
Description
2-chloro-1-(2-methyl-1H-indol-3-yl)propan-1-one is a chemical compound that belongs to the class of indole derivatives Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(2-methyl-1H-indol-3-yl)propan-1-one typically involves the chlorination of 1-(2-methyl-1H-indol-3-yl)-propan-1-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position. Common reagents used in this process include thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactions using automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(2-methyl-1H-indol-3-yl)propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an indole derivative with an amino group, while oxidation can produce a carboxylic acid derivative .
Scientific Research Applications
2-chloro-1-(2-methyl-1H-indol-3-yl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-1-(2-methyl-1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(2-methyl-1H-indol-3-yl)-ethanone
- 1-(2-Methyl-1H-indol-3-yl)-propan-1-one
- 2-Methyl-1H-indole-3-carbaldehyde
Uniqueness
2-chloro-1-(2-methyl-1H-indol-3-yl)propan-1-one is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2-chloro-1-(2-methyl-1H-indol-3-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-7(13)12(15)11-8(2)14-10-6-4-3-5-9(10)11/h3-7,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COXOTSLMVCSSMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731003-87-5 |
Source
|
Record name | 2-chloro-1-(2-methyl-1H-indol-3-yl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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